6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using 2,5-dimethoxybenzene and suitable electrophiles.
Attachment of the 4-Fluorophenylmethyl Group: This can be done via nucleophilic substitution reactions using 4-fluorobenzyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts such as Lewis acids or transition metal complexes can enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.
Purification Techniques: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydropyridazinones.
Substitution: Formation of substituted pyridazinones with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,5-Dimethoxyphenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one
- 6-(2,5-Dimethoxyphenyl)-2-[(4-bromophenyl)methyl]pyridazin-3-one
- 6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Uniqueness
6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-15-7-9-18(25-2)16(11-15)17-8-10-19(23)22(21-17)12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGLNUAOOCEVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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